An In-depth Technical Guide on the Chemical Properties of 21-Dehydro Betamethasone 17-Propionate
An In-depth Technical Guide on the Chemical Properties of 21-Dehydro Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 21-Dehydro Betamethasone 17-Propionate, a steroid intermediate and impurity related to Betamethasone. The guide details its core chemical data, relevant experimental protocols for synthesis and analysis, and the biological signaling pathway central to its pharmacological class.
Core Chemical Properties
21-Dehydro Betamethasone 17-Propionate is a fluorinated corticosteroid and a derivative of Betamethasone. Its chemical structure and properties are fundamental to its role in pharmaceutical development and quality control.
| Property | Data |
| Chemical Name | 21-Dehydro Betamethasone 17-Propionate |
| Synonyms | (11ß,16ß)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxo-17-(1-oxopropoxy)pregna-1,4-dien-21-al[1] [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[2] |
| Molecular Formula | C₂₅H₃₁FO₆[1] |
| Molecular Weight | 446.51 g/mol [1] |
| Physical Appearance | While not explicitly documented, related compounds like Betamethasone 17,21-Dipropionate appear as a white to light yellow powder or crystal.[3] |
| Solubility | Specific solubility data is not readily available. However, the related compound Betamethasone 17,21-dipropionate is practically insoluble in water, freely soluble in acetone and methylene chloride, and sparingly soluble in ethanol.[4] |
| Storage Conditions | Recommended storage is in a refrigerator at 2-8°C.[1] |
Experimental Protocols
Detailed experimental protocols for 21-Dehydro Betamethasone 17-Propionate are not widely published. However, methodologies for the synthesis and analysis of the closely related Betamethasone 17-Propionate and its derivatives serve as a strong reference.
A common method for synthesizing Betamethasone 17-propionate involves selective hydrolysis or esterification. A representative two-step process is outlined below, starting from betamethasone.[5]
Step 1: Cyclization to form Betamethasone-17,21-propylene cyclic ester
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Reactants: Betamethasone and triethyl orthopropionate.
-
Catalyst: A supported p-toluenesulfonic acid catalyst (e.g., alumina-supported).
-
Procedure: a. Combine betamethasone and triethyl orthopropionate in a suitable solvent. b. Add the supported p-toluenesulfonic acid catalyst. c. Heat the reaction mixture to facilitate the cyclic ester formation. d. Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC). e. Upon completion, filter the catalyst from the reaction mixture. The resulting product is Betamethasone-17, 21-propylene cyclic ester.[5]
Step 2: Ring-opening acidolysis to yield Betamethasone 17-Propionate
-
Reactant: Betamethasone-17, 21-propylene cyclic ester.
-
Reagent: A dilute aqueous solution of sulfuric acid (e.g., 0.4-0.6% by volume) in a solvent like acetone.[5]
-
Procedure: a. Dissolve the cyclic ester from Step 1 in acetone. b. Add the dilute sulfuric acid solution to initiate ring-opening and selective hydrolysis at the 21-position. c. Maintain the reaction at a controlled temperature and monitor for the formation of Betamethasone 17-Propionate. d. Once the reaction is complete, neutralize the acid and use extraction and crystallization techniques to isolate and purify the final product.[5]
Below is a workflow diagram illustrating this synthesis process.
TLC-densitometry provides a simple and cost-effective method for the separation and identification of betamethasone and its related esters.
-
Stationary Phase: Silica gel 60F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a volume composition of 28:5:0.5).
-
Sample Preparation: Dissolve reference standards and test samples in a suitable solvent like methanol.
-
Procedure: a. Apply the prepared samples as bands onto the TLC plate. b. Develop the plate in a chromatographic chamber saturated with the mobile phase until the solvent front reaches a predetermined distance. c. Dry the plate after development. d. Perform densitometric scanning using a UV detector at a wavelength of approximately 254 nm.
-
Identification: Identify the compounds by comparing the Rf values of the spots in the sample chromatogram with those of the reference standards.
The logical flow for this analytical method is depicted below.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a corticosteroid, the biological effects of 21-Dehydro Betamethasone 17-Propionate and related compounds are mediated through the glucocorticoid receptor (GR).[6][7] The mechanism involves both genomic and non-genomic pathways to regulate inflammation and immune responses.[8][9]
Genomic Pathway:
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Ligand Binding: The steroid hormone (ligand) diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is complexed with chaperone proteins like heat shock protein 90 (hsp90).[9]
-
Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[9]
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This binding can either activate (transactivation) the transcription of anti-inflammatory genes or repress (transrepression) the transcription of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1.[8][10]
Non-Genomic Pathway: Glucocorticoids can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by membrane-bound GRs or through interactions of the cytoplasmic GR with various intracellular signaling kinases, such as PI3K and MAPKs.[8][9][11]
The classical genomic signaling pathway is visualized below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 21-Dehydro Betamethasone 17-Propionate | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 5. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
